Ethyl 5-fluoro-2-methoxybenzoate
Description
Contemporary Significance of Fluorine Incorporation in Aromatic Systems
The introduction of fluorine into aromatic systems imparts profound changes to the parent molecule's properties. Fluorine's high electronegativity and relatively small size allow it to act as a "super-hydrogen," leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. This is a crucial advantage in drug design, often leading to improved pharmacokinetic profiles. Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of the molecule. ossila.com In medicinal chemistry, fluorinated aromatic compounds are integral to a wide range of therapeutics, including antiviral agents, and anticancer drugs. ossila.comsmolecule.com The presence of fluorine can also alter the acidity of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole interactions, which are critical for drug-receptor binding. smolecule.com
Structural and Electronic Perturbations Induced by Fluorine in Benzoate (B1203000) Esters
The substitution of a hydrogen atom with fluorine on a benzoate ester ring induces significant structural and electronic perturbations. Electronically, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which can decrease the electron density of the aromatic ring. This, in turn, influences the reactivity of the ester group and the aromatic ring itself. For instance, the electrophilicity of the carbonyl carbon in the ester can be enhanced, and the susceptibility of the ring to nucleophilic aromatic substitution can be increased, especially when activated by other substituents.
Physicochemical Properties of Ethyl 5-fluoro-2-methoxybenzoate
While extensive experimental data for this compound is not widely published, its key properties can be identified from chemical supplier databases and computational models.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 773135-09-4 | fluorochem.co.ukchem960.com |
| Molecular Formula | C₁₀H₁₁FO₃ | chem960.com |
| Molecular Weight | 198.19 g/mol | chem960.com |
| IUPAC Name | This compound | fluorochem.co.uk |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)F)OC | chem960.com |
| Hydrogen Bond Donor Count | 0 | chem960.com |
| Hydrogen Bond Acceptor Count | 4 | chem960.com |
| Rotatable Bond Count | 4 | chem960.com |
| Complexity | 196 | chem960.com |
| Purity | 95% | aksci.com |
Note: Most properties are computationally generated or sourced from supplier data and may not be based on direct experimental measurements.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid (CAS 394-04-7). bldpharm.comsigmaaldrich.com The standard method for this transformation is a Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.
The reactivity of this compound is dictated by its functional groups. The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing methoxy (B1213986) and fluoro groups. The presence of both an electron-donating methoxy group and an electron-withdrawing but ortho-para directing fluoro group makes the regioselectivity of such reactions a subject of synthetic interest.
Research Applications and Significance
The primary role of this compound in the scientific literature appears to be as an intermediate in organic synthesis. Its parent acid, 5-fluoro-2-methoxybenzoic acid, is a documented building block for various biologically active molecules.
Key Research Findings involving the 5-Fluoro-2-methoxybenzoyl Scaffold:
Antiviral Agents: Derivatives of 5-fluoro-2-methoxybenzoic acid have been synthesized and investigated as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. ossila.comsmolecule.com This highlights the utility of this scaffold in the development of new antiviral therapies.
Anticancer Research: The 5-fluoro-2-methylbenzoic acid analogue has been used to create 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by inhibiting tubulin polymerization and inducing apoptosis. ossila.com
Pharmaceutical Intermediates: 5-Fluoro-2-methoxybenzoic acid is a key starting material in the synthesis of Pirtobrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor used for treating certain types of lymphoma. The synthesis involves converting the acid to its corresponding acid chloride, which is then coupled with other intermediates. google.com The ethyl ester, this compound, serves as a protected or synthetically useful version of this crucial fragment.
Given these applications for its parent acid, this compound is a compound of significant interest for researchers in medicinal chemistry and drug discovery, providing a readily available and modifiable scaffold for the synthesis of complex and potentially therapeutic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-fluoro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVMTODTSCUSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving Ethyl 5 Fluoro 2 Methoxybenzoate
Reactivity of the Ester Moiety in Derivatization
The ester functional group is a primary site for the derivatization of Ethyl 5-fluoro-2-methoxybenzoate. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles.
Nucleophilic Acyl Substitution Reactions
The reactivity of the ester towards nucleophilic attack is influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the electron-donating methoxy (B1213986) group at the ortho position can slightly decrease the electrophilicity of the carbonyl carbon through resonance. Conversely, the electron-withdrawing fluorine atom at the meta position (relative to the ester) has a lesser electronic influence on the ester functionality.
Common nucleophiles that react with esters like this compound include amines, organometallic reagents, and hydrides. For instance, reaction with primary or secondary amines (aminolysis) would yield the corresponding N-substituted amides. The mechanism involves the initial nucleophilic attack of the amine, followed by proton transfer and elimination of ethanol (B145695).
| Nucleophile | Product Type | Reaction Conditions |
| Primary/Secondary Amine | N-Substituted Amide | Heating |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether |
| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Anhydrous ether, followed by aqueous workup |
Hydrolysis and Transesterification Pathways
Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol yield the 5-fluoro-2-methoxybenzoic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. The elimination of the ethoxide ion is followed by an acid-base reaction between the carboxylic acid and the alkoxide, driving the reaction to completion. Kinetic studies on the base-catalyzed hydrolysis of substituted ethyl benzoates have shown that the reaction rates are influenced by the electronic nature of the substituents. nih.govchemicaljournals.com Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. While specific kinetic data for this compound is not readily available, the presence of the electron-withdrawing fluorine atom would be expected to slightly accelerate the rate of hydrolysis compared to an unsubstituted ethyl benzoate (B1203000). nih.gov
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of an acid catalyst would result in the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring in this compound towards electrophilic attack is controlled by the directing and activating/deactivating effects of the existing substituents: the methoxy group, the fluorine atom, and the ethyl ester group.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is determined by the nature of the substituents already present.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.
Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position.
Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
When multiple substituents are present, the position of the incoming electrophile is determined by a combination of their effects. In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group is the dominant factor. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The available positions are C3, C4, and C6.
| Position | Relation to Methoxy | Relation to Fluoro | Relation to Ester | Predicted Reactivity |
| C3 | Ortho | Meta | Meta | Favorable |
| C4 | Meta | Ortho | Para | Less Favorable |
| C6 | Para | Ortho | Ortho | Sterically Hindered |
Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C3 position , which is ortho to the strongly activating methoxy group and meta to the deactivating ester and fluoro groups. The C6 position is para to the methoxy group but is sterically hindered by the adjacent ester group. The C4 position is ortho to the fluoro group and para to the ester group, making it less favorable for attack.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. byjus.comsigmaaldrich.com For example, nitration of this compound would be expected to yield primarily Ethyl 3-nitro-5-fluoro-2-methoxybenzoate.
Modifications of the Methoxy and Fluoro Groups
The methoxy and fluoro groups on the aromatic ring can also be modified, although these transformations are generally more challenging than reactions at the ester or the aromatic ring.
Modification of the Methoxy Group: The methyl group of the methoxy ether can be cleaved to form a phenol. A common reagent for this demethylation is boron tribromide (BBr₃). gvsu.educore.ac.uknih.govresearchgate.netorgsyn.org The reaction proceeds through the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom of BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.educore.ac.uk This would convert this compound into Ethyl 5-fluoro-2-hydroxybenzoate.
Modification of the Fluoro Group: The fluorine atom on an aromatic ring is generally unreactive towards nucleophilic substitution unless there are strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com In this compound, the fluorine atom is not significantly activated towards nucleophilic aromatic substitution (SₙAr). However, under harsh conditions or with very strong nucleophiles, substitution might be possible. More commonly, modification of the fluoro group might involve metal-catalyzed cross-coupling reactions, though this is beyond the scope of simple modifications. It's noteworthy that in some nucleophilic aromatic substitutions, fluorine can be a better leaving group than other halogens due to its strong electron-withdrawing nature which activates the ring towards attack, and the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.comnih.gov
In-depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of publicly available scientific databases and chemical literature reveals a significant lack of detailed spectroscopic and analytical data for the chemical compound this compound. Despite extensive searches for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, the specific information required to construct a detailed analytical profile as requested is not available at this time.
The structural elucidation of a compound like this compound would typically rely on a combination of modern analytical techniques. These methods provide a molecular fingerprint, allowing for unambiguous identification and characterization. However, the absence of published spectra for this specific ester derivative of 5-fluoro-2-methoxybenzoic acid prevents a detailed discussion and data presentation.
For context, the parent compound, 5-fluoro-2-methoxybenzoic acid, is a known key starting material for the synthesis of Pirtobrutinib, a drug used in the treatment of certain types of lymphoma. nist.gov While analytical data exists for the parent acid and other related derivatives, the specific ethyl ester remains uncharacterized in public-domain resources.
A complete analytical investigation as outlined would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is fundamental for determining the carbon-hydrogen framework of a molecule.
¹H NMR would be used to analyze the electronic environment of the protons, including those on the ethyl group and the aromatic ring.
¹³C NMR would identify all unique carbon atoms in the molecule, from the ethyl ester carbons to the aromatic backbone and the methoxy group.
¹⁹F NMR is crucial for organofluorine compounds, providing specific information about the chemical environment of the fluorine atom on the benzene (B151609) ring.
Multi-nuclear NMR techniques would establish connectivity and coupling relationships between the different nuclei (¹H, ¹³C, ¹⁹F).
Mass Spectrometry (MS): This method determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in confirming the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as the carbonyl (C=O) stretch of the ester and the C-O and C-F bonds.
Without access to the raw or processed data from these analytical methods for this compound, any attempt to generate the requested article would be speculative and lack the required scientific accuracy. Further empirical research and publication of the findings are necessary to populate the scientific record with this information.
State of the Art Spectroscopic and Analytical Characterization Methodologies
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. youtube.com By beaming X-rays at a crystal, scientists can observe the diffraction pattern created by the interaction of X-rays with the electron clouds of the atoms. youtube.com This pattern is then used to calculate the positions of individual atoms, revealing detailed structural information such as bond lengths, bond angles, and intermolecular interactions. youtube.com
Single-Crystal X-ray Diffraction of Benzoate (B1203000) Complexes and Derivatives
While a specific single-crystal X-ray diffraction study for Ethyl 5-fluoro-2-methoxybenzoate is not publicly available, extensive research has been conducted on related benzoate complexes and derivatives. These studies provide valuable insights into the conformational and packing arrangements that can be anticipated for this compound.
The analysis of benzoate derivatives, such as anhydrous metronidazole (B1676534) benzoate and its monohydrate, reveals that the conformation of the benzoate molecule can vary significantly between different crystal forms. nih.gov In the anhydrous form, crystal cohesion is primarily due to van der Waals forces, whereas in the monohydrate, intermolecular hydrogen bonding mediated by water molecules plays a crucial role in the crystal packing. nih.gov
The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a related ethyl carboxylate derivative, was determined using single-crystal X-ray diffraction. monash.edu This compound crystallizes in the triclinic space group P1, with co-crystallized water molecules playing a significant role in the crystal packing through strong hydrogen bonds. monash.edu Another relevant study on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate characterized its structure through single-crystal X-ray diffraction, revealing two independent molecules in the asymmetric unit stabilized by various hydrogen bonds. vensel.org
A structurally similar fluorinated compound, 6-Ethyl-5-fluoro-2-methoxy-pyrimidin-4(3H)-one, forms a centrosymmetric dimer in its crystal structure, linked by a pair of N-H⋯O hydrogen bonds. nih.gov The methoxy (B1213986) and ethyl groups in this molecule exhibit specific dihedral angles with respect to the pyrimidine (B1678525) ring. nih.gov
Table 1: Crystallographic Data for Related Benzoate Derivatives
| Compound | Crystal System | Space Group | Key Features |
| Anhydrous Metronidazole Benzoate | Triclinic | P1 | Crystal cohesion due to van der Waals interactions. nih.gov |
| Metronidazole Benzoate Monohydrate | Triclinic | P1 | Strong intermolecular hydrogen bonding mediated by water molecules. nih.gov |
| Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate | Triclinic | P1 | Co-crystallized water molecules play an important role in crystal packing. monash.edu |
| 4-Fluoro-3-nitrobenzoic acid | Monoclinic | P21 | Strong hydrogen bonds are important in the crystal packing. monash.edu |
| 6-Ethyl-5-fluoro-2-methoxy-pyrimidin-4(3H)-one | Monoclinic | P21/c | Molecules are linked by N-H⋯O hydrogen bonds, forming a centrosymmetric dimer. nih.gov |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Monoclinic | P21/n | Stabilized by intramolecular and intermolecular hydrogen bonds. vensel.org |
Advanced Surface Analysis Techniques for Related Fluorinated Materials
The surface properties of materials are critical in determining their interactions with the surrounding environment. For fluorinated materials like this compound, advanced surface analysis techniques are essential for a comprehensive characterization. numberanalytics.com
X-ray Photoelectron Spectroscopy (XPS) is a widely used technique for investigating the surface chemistry of materials. thermofisher.com XPS provides quantitative information about the elemental composition and the chemical states of those elements within the outer few nanometers of a material's surface. thermofisher.com For a fluorinated compound, XPS can confirm the presence and chemical environment of fluorine atoms, which is crucial for understanding the material's properties. acs.org For instance, in the analysis of a fluorinated imide-linked covalent organic framework, XPS confirmed that the material was composed of C, N, O, and F, and the percentage of fluorine atoms was consistent with the theoretical composition. acs.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly sensitive surface analysis technique that provides detailed information about the molecular composition of the outermost surface layer. numberanalytics.com By bombarding the surface with a primary ion beam, secondary ions are emitted and analyzed, offering insights into the molecular structure and surface modifications. numberanalytics.com
The determination of adsorbable organic fluorine (AOF) using techniques like combustion ion chromatography (CIC) serves as a screening method to assess the total amount of organic fluorinated compounds in a sample. metrohm.com This can be particularly useful in environmental analysis to get an overview of the presence of per- and polyfluoroalkyl substances (PFAS). metrohm.com
High-resolution–continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) is another advanced technique for the detection of total fluorine. azom.com This method relies on the in-situ formation of gallium(I) fluoride (B91410) (GaF) molecules, whose characteristic molecular absorption can be detected and quantified. azom.com
Table 2: Advanced Surface Analysis Techniques for Fluorinated Materials
| Technique | Information Provided | Relevance to Fluorinated Compounds |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. thermofisher.com | Confirms the presence and chemical environment of fluorine atoms. acs.org |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detailed molecular information from the outermost surface layer. numberanalytics.com | Characterizes surface chemistry and modifications of complex fluorinated materials. numberanalytics.com |
| Combustion Ion Chromatography (CIC) for AOF | Total amount of adsorbable organic fluorine. metrohm.com | Screening for the overall presence of organic fluorinated compounds. metrohm.com |
| HR-CS GF MAS | Total fluorine content via molecular absorption. azom.com | Sensitive detection of total fluorine through GaF formation. azom.com |
Theoretical and Computational Chemistry Approaches to Ethyl 5 Fluoro 2 Methoxybenzoate
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 5-fluoro-2-methoxybenzoate at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of its electrons.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoate (B1203000)
| Parameter | Typical Calculated Value (Å or degrees) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-O (ester) | 1.35 - 1.37 |
| C=O (ester) | ~1.21 |
| C-F | ~1.36 |
| C-O (methoxy) | ~1.37 |
| C-C-C (aromatic) | 118 - 122 |
| O-C=O (ester) | ~125 |
| C-O-C (ester) | ~116 |
Note: These are typical values for similar structures and the actual values for this compound would require specific calculation.
Analysis of Frontier Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom and ester group will influence the energies and distributions of these orbitals. libretexts.org The HOMO is expected to have significant contributions from the methoxy group and the aromatic ring, while the LUMO is likely to be localized more towards the ester group and the aromatic ring. Reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity towards different chemical species.
Computational Thermochemistry and Energetic Analysis
Computational thermochemistry allows for the prediction of the energetic properties of molecules, providing insights into their stability and the feasibility of chemical reactions.
Prediction of Enthalpies of Formation and Reaction
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods, particularly high-level ab initio and DFT approaches, can predict the enthalpies of formation for molecules like this compound. nih.govrsc.org For instance, studies on substituted benzoic acids have demonstrated that DFT calculations can yield enthalpies of formation with an accuracy approaching that of experimental measurements. nih.gov Similarly, the enthalpies of various reactions involving the ester, such as hydrolysis or substitution, can be calculated, providing valuable information on reaction thermodynamics. For the parent compound, benzoic acid, the standard enthalpy of formation is -385.2 kJ/mol. wikipedia.org
Molecular Modeling and Simulation of Aromatic Ester Systems
Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules and their interactions with their environment. While specific molecular dynamics simulations for this compound are not prominently featured in the searched literature, the methodologies are well-established for aromatic esters. nih.gov These simulations can provide insights into the conformational flexibility of the ethyl ester chain and the interactions of the molecule with solvents or other molecules. This information is particularly valuable for understanding its physical properties, such as solubility and transport behavior. Conformational analysis, a key component of molecular modeling, helps in understanding the different spatial arrangements (rotamers) of the molecule and their relative stabilities. nih.gov
Conformational Flexibility and Rotational Barriers
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C(aromatic)-C(carbonyl), C(carbonyl)-O(ester), O(ester)-C(ethyl), C(aromatic)-O(methoxy), and O(methoxy)-C(methyl) bonds. The interplay of electronic and steric effects associated with the fluorine, methoxy, and ethyl ester substituents determines the preferred three-dimensional structure of the molecule.
Computational studies on related molecules, such as methyl benzoate and various anisole (B1667542) derivatives, provide a basis for understanding the rotational barriers in this compound. For instance, the barrier to rotation about the phenyl-carbonyl carbon bond in methyl benzoate has been investigated using dynamic NMR spectroscopy and ab initio molecular orbital calculations. nih.gov These studies indicate a significant energy barrier to rotation, suggesting a preference for planarity between the phenyl ring and the carbonyl group to maximize π-conjugation.
In this compound, the presence of an ortho-methoxy group introduces additional complexity. The "ortho effect," a well-documented phenomenon in substituted benzoic acids, suggests that the methoxy group can influence the orientation of the adjacent ester group through both steric hindrance and potential intramolecular interactions. researchgate.netquora.com Theoretical calculations on 2-methoxybenzoic acid have indicated the possibility of an intramolecular hydrogen bond between the methoxy group and the carboxylic acid proton, which stabilizes a specific conformation. researchgate.net While a direct hydrogen bond is not possible with the ethyl ester, a stabilizing interaction between the methoxy oxygen and the carbonyl carbon or other parts of the ester group could still influence the rotational barrier.
The rotation of the methoxy group itself is also a key conformational factor. Studies on anisole and its derivatives have shown that the barrier to rotation of the methyl group is influenced by the electronic nature of other substituents on the benzene (B151609) ring. acs.orgresearchgate.net The fluorine atom at the 5-position in this compound, being an electron-withdrawing group, can modulate the electronic character of the aromatic ring and thereby influence the rotational preference of the methoxy group.
The ethyl group of the ester moiety also possesses rotational freedom. The relative orientation of the ethyl group with respect to the carbonyl group can lead to different conformers. However, the energy differences between these conformers are generally small.
A summary of the key rotational barriers in analogous molecules that can be used to infer the behavior of this compound is presented in the table below.
| Rotational Barrier Data for Related Compounds | |
| Molecule | Rotational Barrier (kcal/mol) |
| Methyl Benzoate (C-CO bond) | ~5-7 |
| Anisole (C-O bond) | ~2.5-5 |
Note: These values are approximate and can vary depending on the computational method and solvent environment.
Intermolecular Interactions in Condensed Phases
The molecule possesses several sites capable of engaging in hydrogen bonding and other non-covalent interactions. The oxygen atoms of the carbonyl and methoxy groups are potential hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as co-crystallized water molecules or other protic species, strong O-H···O hydrogen bonds can be expected to play a significant role in the crystal packing. monash.edu
The presence of a fluorine atom introduces the possibility of specific halogen-related interactions. C-H···F hydrogen bonds, where the fluorine atom acts as a weak hydrogen bond acceptor, are a potential feature in the crystal packing. researchgate.net Furthermore, F···F contacts have been observed in the crystal structures of other fluorinated organic molecules, suggesting that these interactions might also play a role in the solid-state structure of this compound. nih.gov
A summary of potential intermolecular interactions is provided in the table below.
| Potential Intermolecular Interactions in this compound | |
| Interaction Type | Potential Participating Atoms/Groups |
| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Methoxy Oxygen |
| C-H···O Interactions | Aromatic C-H, Ethyl C-H with Carbonyl/Methoxy Oxygen |
| C-H···F Interactions | Aromatic/Ethyl C-H with Fluorine |
| F···F Interactions | Fluorine with Fluorine of adjacent molecule |
| π-π Stacking | Aromatic ring with Aromatic ring |
Strategic Role of Ethyl 5 Fluoro 2 Methoxybenzoate in Contemporary Organic Synthesis
Precursor for Advanced Fluoroaromatic Building Blocks
The strategic value of Ethyl 5-fluoro-2-methoxybenzoate lies in its utility as a starting material for creating more elaborate fluoroaromatic intermediates. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound serves this role effectively due to the distinct reactivity of its functional groups, which allows for selective chemical transformations.
The development of fluorinated organic chemistry has been driven by the unique properties that fluorine imparts to molecules, such as increased biological activity and improved metabolic stability. Compounds like this compound are part of a broader family of halogenated benzoates that serve as versatile intermediates for creating complex therapeutic agents. The ester group can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, while the aromatic ring itself can undergo further substitutions, and the methoxy (B1213986) group can potentially be cleaved to reveal a phenol. These transformations allow chemists to convert the initial simple structure into a variety of more advanced building blocks tailored for specific synthetic targets. For instance, its precursor, 5-fluoro-2-methoxybenzoic acid, is classified as a key fluorinated building block in organic synthesis. bldpharm.com
| Reactive Site | Potential Transformation | Resulting Functional Group | Significance |
| Ethyl Ester | Hydrolysis | Carboxylic Acid | Enables amide bond formation, a key reaction in drug synthesis. |
| Ethyl Ester | Reduction | Primary Alcohol | Provides a handle for ether synthesis or further oxidation. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Varied | Allows for the introduction of additional groups to modulate properties. |
| Methoxy Group | Ether Cleavage | Phenol | Unveils a reactive site for further functionalization. |
Utilization in the Synthesis of Complex Molecular Architectures
The true measure of a building block's importance is its successful incorporation into complex, high-value molecules. This compound's core structure is present in several significant and intricate molecular architectures, particularly within the pharmaceutical industry.
A prominent example is its role as a key precursor in the synthesis of Pirtobrutinib. enantilabs.com Pirtobrutinib is a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). enantilabs.comgoogle.com The synthesis of this complex drug relies on 5-fluoro-2-methoxybenzoic acid, the carboxylic acid form of the title compound, which is amidated to form a critical part of the final active pharmaceutical ingredient. enantilabs.com
Furthermore, the 5-fluoro-2-methoxybenzoyl scaffold is a central component in other complex molecules designed for therapeutic applications. Patent literature describes the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, where the "5-fluoro-2-methoxybenzamido" unit is integral to the final structure. google.com This demonstrates the recurring utility of this specific fluoroaromatic motif in the design of modern pharmacologically active compounds. google.com
| Building Block | Resulting Complex Molecule | Application Area | Reference |
| 5-Fluoro-2-methoxybenzoic acid | Pirtobrutinib | Oncology (BTK Inhibitor) | enantilabs.com |
| 5-Fluoro-2-methoxybenzoyl group | (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide | Pharmaceutical Chemistry | google.com |
Development of Specialty Chemicals and Functional Materials
Beyond pharmaceuticals, the unique electronic and physical properties imparted by the fluoro- and methoxy- substituents make this compound and its derivatives attractive for the development of specialty chemicals and functional materials. smolecule.comvulcanchem.com The incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties.
While direct applications of this compound itself in materials are not widely documented, structurally analogous compounds are used in advanced material science applications. vulcanchem.com This suggests the potential for derivatives of this compound in these fields. The presence of the fluorine atom can significantly alter the electronic characteristics of the aromatic ring, which is a key consideration in the design of materials with specific optical or electronic functions. vulcanchem.com
Potential applications, based on structurally similar fluorinated aromatics, include:
Liquid Crystals: The polarity and dielectric anisotropy of molecules are critical for their use in liquid crystal displays (LCDs). Fluorinated compounds are often used to fine-tune these properties. vulcanchem.com
Polymer Additives: Fluorinated molecules can be incorporated into polymers to enhance properties such as thermal stability and UV resistance. vulcanchem.com
| Potential Application Area | Relevant Property | Role of Fluoroaromatic Core | Reference |
| Liquid Crystals | Dielectric Anisotropy | Adjusting electronic properties for display technologies. | vulcanchem.com |
| Specialty Polymers | UV/Thermal Stability | Enhancing the durability and lifespan of polymer materials. | vulcanchem.com |
| Functional Dyes | Photophysical Properties | Modifying absorption and emission spectra for sensing or imaging. |
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 5-fluoro-2-methoxybenzoate, and what key intermediates are involved?
this compound is typically synthesized via esterification of 5-fluoro-2-methoxybenzoic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Key intermediates include the carboxylic acid precursor, which is often prepared via selective methoxylation and fluorination of a benzene ring. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side reactions like hydrolysis or over-fluorination. Multi-step protocols may involve protecting-group strategies to ensure regioselectivity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and ester group integrity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity, with retention factors compared to standards .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Solid-phase extraction (SPE) with silica-based cartridges effectively removes polar impurities. For complex mixtures, flash chromatography using gradients of ethyl acetate/hexane achieves separation. Recrystallization from ethanol or methanol enhances purity, with monitoring via melting point analysis (expected range: 80–85°C based on analogous esters) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption. Emergency measures: Rinse exposed skin with water for 15 minutes; for spills, neutralize with dry sand and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound under anhydrous conditions?
Use molecular sieves or drying tubes to maintain anhydrous conditions. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance esterification efficiency. Monitor reaction progress via in-situ IR or GC-MS to terminate the reaction at peak yield (typically 70–85%). Post-synthesis, employ vacuum distillation to recover unreacted ethanol .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies show degradation above 40°C, with hydrolysis to 5-fluoro-2-methoxybenzoic acid accelerated in acidic (pH < 3) or alkaline (pH > 9) media. Storage at 4°C in dark, dry environments minimizes decomposition. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf life using HPLC quantification .
Q. How does this compound function as a precursor in pharmaceutical intermediate synthesis?
The ester group serves as a protective moiety for carboxylic acids, enabling subsequent coupling reactions (e.g., amide bond formation). The fluorine atom enhances metabolic stability in drug candidates, while the methoxy group directs electrophilic substitution in further functionalization. Case studies include its use in antiviral and anti-inflammatory prodrugs .
Q. What methodologies are effective for analyzing degradation products of this compound in long-term stability studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydrolyzed products (e.g., 5-fluoro-2-methoxybenzoic acid). For quantitation, use validated HPLC methods with UV detection at 254 nm. Degradation kinetics can be modeled using Arrhenius equations to extrapolate shelf life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
